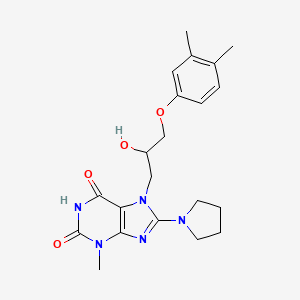

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3,4-dimethylphenoxypropyl side chain at position 7, a methyl group at position 3, and a pyrrolidinyl substituent at position 8 of the purine core.

Purine-diones are known for their diverse pharmacological profiles, including kinase modulation and antiparasitic activity. The presence of the 3,4-dimethylphenoxy group enhances lipophilicity, which may improve membrane permeability compared to simpler phenoxy derivatives .

Properties

IUPAC Name |

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4/c1-13-6-7-16(10-14(13)2)30-12-15(27)11-26-17-18(24(3)21(29)23-19(17)28)22-20(26)25-8-4-5-9-25/h6-7,10,15,27H,4-5,8-9,11-12H2,1-3H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBNTNPZLAOZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogues in three key regions:

Position 7 Side Chain: Target Compound: 3-(3,4-dimethylphenoxy)-2-hydroxypropyl. : 2-hydroxy-3-phenoxypropyl (lacking methyl groups on the phenyl ring). : 2-hydroxy-3-(4-methoxyphenoxy)propyl (methoxy substitution instead of methyl).

Position 8 Substituent: Target Compound: Pyrrolidin-1-yl. : 3-Methylanilino (aromatic amino group). (TC227): (Z)-2,4-dihydroxybenzylidene hydrazinyl.

Position 1 and 3 Substitutions: Target Compound: 3-methyl. : 1,3-dimethyl. : Variants include 1-methyl with trifluoromethylphenyl or indazolyl groups.

Tabulated Comparison of Key Analogues

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

Answer:

The synthesis involves multi-step organic reactions, typically starting with alkylation of a purine core (e.g., theophylline derivatives) followed by functionalization at positions 7 and 7. Key steps include:

Alkylation at position 7 : Introduction of the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group via nucleophilic substitution or coupling reactions.

Substitution at position 8 : Reaction with pyrrolidine under controlled conditions to install the pyrrolidin-1-yl moiety.

Purification : Chromatographic techniques (e.g., HPLC, column chromatography) ensure high purity, as side reactions at the purine core are common .

Methodological Note : Optimize solvent polarity (e.g., DMF for alkylation, ethanol for crystallization) and temperature (60–80°C for substitution reactions) to minimize byproducts .

Basic: What analytical techniques are essential for confirming the molecular structure?

Answer:

A combination of spectral and chromatographic methods is critical:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z calculated for C₂₀H₂₆N₆O₄: 414.42) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Basic: How do physicochemical properties influence solubility and stability?

Answer:

Critical properties include:

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic susceptibility at the hydroxypropyl ester .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Key optimization strategies:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps to enhance reaction rates .

- Orthogonal Protection : Protect the hydroxyl group (e.g., TBS ether) during substitution at position 8 to prevent side reactions .

- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., pyrrolidine substitution) to avoid purine ring decomposition .

Example : A 15% yield increase was reported for a similar compound by switching from THF to DMF as the solvent .

Advanced: How to resolve contradictions between in vitro and in vivo biological data?

Answer:

Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies:

Metabolic Profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., oxidative dealkylation of the pyrrolidine group) .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate plasma exposure levels with target engagement (e.g., adenosine receptor binding IC₅₀ vs. in vivo efficacy) .

Structural Analog Comparison :

| Analog | In Vitro Activity | In Vivo Efficacy | Key Difference |

|---|---|---|---|

| 8-Ethylamino analog | High enzyme inhibition | Low bioavailability | Reduced logP (1.8 vs. 3.2) |

| 7-Phenethyl analog | Moderate binding | High toxicity | Increased hydrophobicity |

Advanced: What computational methods predict binding affinity and selectivity?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (A₁, A₂ₐ). Focus on hydrogen bonding with Asn253 (A₂ₐ) and π-π stacking with Phe168 .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for pyrrolidine vs. morpholine substitutions to guide selectivity optimization .

- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., BBB permeability, CYP450 inhibition) .

Case Study : Virtual screening of 7,8-disubstituted purines identified a lead compound with 10-fold higher A₂ₐ selectivity than the parent structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.